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molecular formula C4H6N4OS B181303 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 22278-81-5

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B181303
M. Wt: 158.18 g/mol
InChI Key: BRTAAZXLXLRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346220

Procedure details

6.5 Parts by weight of 4-amino-2,3-dihydro-6-methyl-3-thiono-as-triazin-5(4H)-one is added to a solution of 2.3 parts by weight of sodium methoxide in 50 parts by volume of methanol. After a few minutes 5.2 parts by weight of benzylchloride is added and the resulting mixture is stirred over night at room temperature. The solvent is removed under vacuum and the residue is washed with water to give 4.5 parts of 4-amino-3-benzylthio-6-methyl-as-triazin-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7](=[O:8])[C:6]([CH3:9])=[N:5][NH:4][C:3]1=[S:10].C[O-].[Na+].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[NH2:1][N:2]1[C:7](=[O:8])[C:6]([CH3:9])=[N:5][N:4]=[C:3]1[S:10][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(NN=C(C1=O)C)=S
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
WASH
Type
WASH
Details
the residue is washed with water

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NN=C(C1=O)C)SCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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